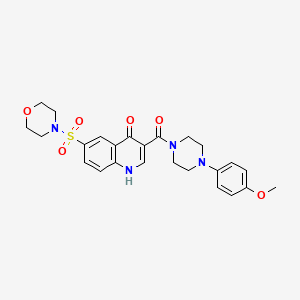
3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with a piperazine and morpholine moiety, making it a unique structure with interesting chemical properties.
準備方法
The synthesis of 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one involves multiple steps, typically starting with the preparation of the quinoline core. The piperazine and morpholine groups are introduced through subsequent reactions. Common synthetic routes include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or Friedländer synthesis.
Introduction of the Piperazine Group: This step often involves nucleophilic substitution reactions where the piperazine ring is attached to the quinoline core.
Attachment of the Morpholine Group: This is usually done through sulfonylation reactions, where the morpholine group is introduced via a sulfonyl chloride intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially reducing the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline core or the piperazine ring, leading to various derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering protein conformation, leading to changes in cellular processes.
類似化合物との比較
Similar compounds to 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one include other quinoline derivatives with piperazine or morpholine substitutions These compounds may share some chemical properties but differ in their specific functional groups and overall structure
特性
分子式 |
C25H28N4O6S |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-morpholin-4-ylsulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C25H28N4O6S/c1-34-19-4-2-18(3-5-19)27-8-10-28(11-9-27)25(31)22-17-26-23-7-6-20(16-21(23)24(22)30)36(32,33)29-12-14-35-15-13-29/h2-7,16-17H,8-15H2,1H3,(H,26,30) |
InChIキー |
PRYANBAVWOZQNB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


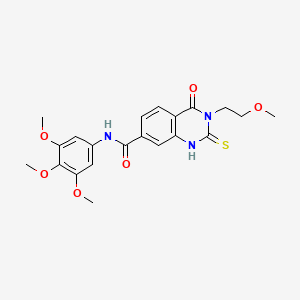
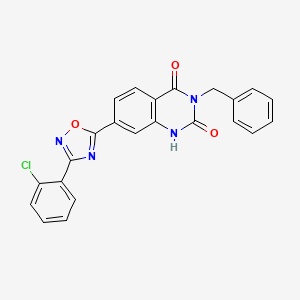
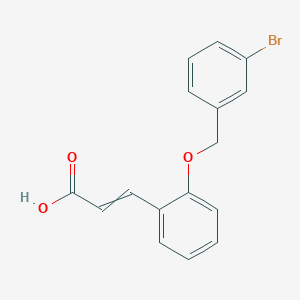
![methyl 4-[({2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B14106587.png)
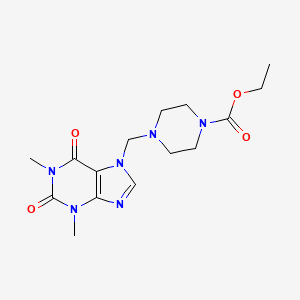
![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14106605.png)
![N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14106608.png)
![N-(2-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14106614.png)

![N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B14106626.png)
![2-[(4-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106637.png)
![3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B14106641.png)
![9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106647.png)
![2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106651.png)
